(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
“(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone” is a chemical compound that contains a benzofuran ring . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . For example, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one has been prepared by condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in basic medium .Molecular Structure Analysis
The molecular structure of benzofuran derivatives has unique features that make it a privileged structure in the field of drug discovery . The molecular formula of a similar compound, 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, is C18H12O4 .Chemical Reactions Analysis
Benzofuran compounds are versatile and can participate in various chemical reactions . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For instance, the Log Kow (KOWWIN v1.67 estimate) of 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is 3.10 . Its boiling point is estimated to be 455.69°C and its melting point is estimated to be 177.02°C .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including the compound , have shown significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Synthesis and Optical Properties
The compound has been studied for its ultraviolet spectroscopic characteristics, absorption edge, optical bandgap, refractive index, environmental behavior, and electrical conductivity properties in different concentration solutions .
Anti-inflammatory and Analgesic Applications
Pyrazole ring-containing compounds, which are structurally related to benzofuran derivatives, are used as anti-inflammatory and analgesic agents .
Pro-apoptotic Properties
Benzofuran–coumarin derivatives have been investigated for their pro-apoptotic properties in cancer treatment. The compound’s effectiveness has been compared with other similar molecules in inducing apoptosis in cancer cells .
Design of Anticancer Agents
The compound has been utilized in the design of original benzofuran–chalcone hybrids as anticancer agents. This involves the synthesis of new compounds with potential anticancer activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-8-6-16(7-9-17)22-10-12-23(13-11-22)21(24)19-14-15-4-3-5-18(26-2)20(15)27-19/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXBRFQBVKOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
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